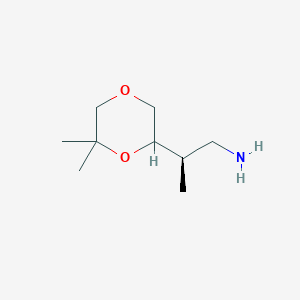
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine, also known as DMDO-AP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amines and has a molecular formula of C9H19NO2.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is not fully understood. However, it is believed to function as a chiral auxiliary by facilitating the formation of chiral molecules with a specific three-dimensional structure. It has also been suggested that (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine may act as an inhibitor of certain enzymes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral molecules. However, the synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is challenging, and more efficient methods for its production are needed. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine.
Direcciones Futuras
There are several future directions for research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. One area of focus could be the development of more efficient methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine. Another direction for research could be the investigation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine as a potential therapeutic agent for the treatment of inflammatory and tumor-related diseases.
Conclusion:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its ability to act as a chiral auxiliary and its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, more efficient methods for its synthesis are needed, and further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine can be synthesized using a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with a primary amine. The resulting product is then subjected to a series of reactions that lead to the formation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. The synthesis of this compound is challenging, and researchers have been working on developing more efficient methods for its production.
Aplicaciones Científicas De Investigación
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is the process of creating molecules with a specific three-dimensional structure. (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has also been investigated for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWUZBHQUBFMA-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)
![N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2549354.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)



![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)